molecular formula C8H12ClN3 B13231981 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine

4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine

Cat. No.: B13231981
M. Wt: 185.65 g/mol
InChI Key: SQBPFRZXUOCUND-UHFFFAOYSA-N
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Description

4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine is a pyrimidine derivative known for its significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of 4-chloro-6-methyl-2-pyrimidinamine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of amine derivatives, while oxidation can produce corresponding oxides .

Scientific Research Applications

4-Chloro-N-methyl-6-(propan-2-yl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a fungicide and its potential in pharmaceutical research make it a compound of significant interest .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-chloro-N-methyl-6-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-5(2)6-4-7(9)12-8(10-3)11-6/h4-5H,1-3H3,(H,10,11,12)

InChI Key

SQBPFRZXUOCUND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)NC)Cl

Origin of Product

United States

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